molecular formula C29H31Cl4PRu B6309814 Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct, min. 98% CAS No. 52490-94-5

Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct, min. 98%

Cat. No. B6309814
CAS RN: 52490-94-5
M. Wt: 653.4 g/mol
InChI Key: ZMCNSVXDEFGLMT-UHFFFAOYSA-L
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Description

Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct is a chemical compound with the CAS number 52490-94-5 . It has a molecular weight of 569.5 and is solid in physical form . The compound is stored under nitrogen, protected from light, and at a temperature of 4°C . It is used as a catalyst for hydrosilylation and also as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C28H29Cl2PRu . The InChI code is 1S/C18H15P.C10H14.2ClH.Ru/c1-4-10-16 (11-5-1)19 (17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8 (2)10-6-4-9 (3)5-7-10;;;/h1-15H;4-8H,1-3H3;2*1H;/q;;;;+1/p-1 . The compound has a complexity of 293 and a topological polar surface area of 0 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 653.4 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 4 rotatable bonds . The exact mass is 653.993139 g/mol and the monoisotopic mass is 651.996089 g/mol .

Scientific Research Applications

Catalysis and Organic Synthesis

Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct serves as a catalyst or a precursor in various organic transformations. For example, it has been used in the oxidative addition reactions to produce palladium complexes, which are crucial for the Suzuki–Miyaura cross-coupling reactions (Mphahlele & Oyeyiola, 2011). This highlights its utility in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals. Additionally, its application extends to the reductive N-heterocyclization reactions, transforming N-(2-nitrobenzylidene)amines into 2H-indazole derivatives, showcasing its versatility in synthesizing heterocyclic compounds (Akazome, Kondo, & Watanabe, 1991).

Material Science

In material science, the dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct plays a role in the development of novel materials. For instance, complexes formed with this compound have been studied for their magnetic and electronic properties, contributing to the understanding of metal-ligand interactions and their potential applications in electronic devices (Leznoff et al., 1999).

Anticancer Research

This compound also finds application in medicinal chemistry, particularly in anticancer research. Complexes derived from dichloro(p-cymene)triphenylphosphineruthenium(II) have been explored for their cytotoxic effects against cancer cells. Studies have shown that these complexes exhibit potential as anticancer agents, offering a pathway for the development of new cancer therapies (Fuster et al., 2022).

Safety and Hazards

The compound is harmful and the safety information includes the signal word "Warning" . The hazard statements are H302+H312+H332 . The precautionary statements are P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P501 .

properties

IUPAC Name

dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCNSVXDEFGLMT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31Cl4PRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II)

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